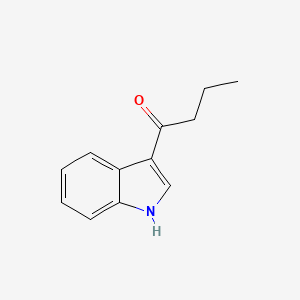

1-(1H-Indol-3-yl)butan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSCIKJSJRJTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177106 |

Source

|

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-67-8 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22582-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(1H-indol-3-yl)butan-1-one: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 1-(1H-indol-3-yl)butan-1-one, a valuable ketone derivative of the indole nucleus. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Consequently, the development of robust and efficient methods for the functionalization of the indole ring is of paramount importance to researchers in drug discovery and development. This document will primarily focus on the widely employed Friedel-Crafts acylation, offering a detailed mechanistic rationale and a field-tested experimental protocol. Additionally, an alternative approach utilizing an indole Grignard reagent will be discussed, providing a comparative perspective on the synthesis of this key intermediate. This guide is intended for an audience of researchers, scientists, and drug development professionals, aiming to equip them with both the theoretical understanding and practical knowledge required for the successful synthesis, purification, and characterization of this compound.

Introduction: The Significance of 3-Acylindoles

The indole ring system is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin. The functionalization of the indole nucleus, particularly at the C3 position, is a critical step in the synthesis of many of these molecules. 3-Acylindoles, such as this compound, serve as versatile intermediates, enabling further chemical transformations to introduce diverse functional groups and build molecular complexity. The carbonyl group at the 3-position can be readily modified through reactions such as reduction, oxidation, and condensation, providing access to a wide range of indole derivatives for biological screening and lead optimization in drug discovery programs.

Primary Synthetic Methodology: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the C-acylation of aromatic rings, and it remains a cornerstone for the synthesis of 3-acylindoles.[1][2] This electrophilic aromatic substitution reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst to generate a highly electrophilic acylium ion. The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion, preferentially at the C3 position, to form the desired ketone.

Mechanistic Rationale

The regioselectivity for C3 acylation is a key feature of the reactivity of the indole nucleus. The lone pair of electrons on the nitrogen atom participates in the π-system of the ring, significantly increasing the electron density at the C3 position. This makes C3 the most nucleophilic site for electrophilic attack.

The mechanism of the Friedel-Crafts acylation of indole can be delineated in the following steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the butanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

-

Nucleophilic Attack: The π-electrons of the indole ring, with the highest electron density at C3, attack the electrophilic acylium ion. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.

Figure 1: General workflow for the Friedel-Crafts acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system designed for high C3-regioselectivity and yield.

Materials:

-

Indole (1.0 eq)

-

Butanoyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add butanoyl chloride (1.2 eq) dropwise to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Indole: Dissolve indole (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Lewis Acid: While AlCl₃ is effective, it is a strong Lewis acid that can sometimes lead to polymerization of the electron-rich indole ring, reducing the yield. Milder Lewis acids such as SnCl₄ or ZnCl₂ can be used to mitigate this, although they may require longer reaction times or higher temperatures.

-

Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is inert under the reaction conditions and effectively dissolves both the reactants and the intermediate complexes.

-

Temperature Control: Maintaining a low temperature during the addition of reactants is crucial to control the exothermic reaction and prevent the formation of side products. Allowing the reaction to proceed at room temperature after the initial addition ensures a reasonable reaction rate.

-

Work-up Procedure: The acidic work-up is necessary to decompose the aluminum complexes and protonate any basic byproducts. The subsequent washes with NaHCO₃ neutralize any remaining acid, and the brine wash helps to remove water from the organic layer.

Alternative Synthetic Route: The Grignard Reagent Approach

An alternative strategy for the synthesis of this compound involves the use of an indole Grignard reagent. This method circumvents the use of strong Lewis acids and can be advantageous for substrates that are sensitive to acidic conditions.

Mechanistic Rationale

The N-H proton of indole is acidic enough to be deprotonated by a Grignard reagent, such as ethylmagnesium bromide, to form indolylmagnesium bromide. This "indole Grignard" exists in equilibrium between the N-magnesated and C3-magnesated forms, with the C3-magnesated species being a potent nucleophile. The reaction with an acyl chloride then proceeds via nucleophilic acyl substitution at the C3 position.

Figure 2: Workflow for the synthesis of this compound via a Grignard reagent.

Experimental Protocol: Grignard Reagent Method

Materials:

-

Indole (1.0 eq)

-

Ethylmagnesium bromide (1.1 eq, solution in THF or diethyl ether)

-

Butanoyl chloride (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Grignard Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of indole (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

-

Addition of Grignard Reagent: Slowly add ethylmagnesium bromide (1.1 eq) dropwise to the indole solution. A gas evolution (ethane) will be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the indolylmagnesium bromide.

-

Acylation: Cool the reaction mixture back to 0 °C and add butanoyl chloride (1.0 eq) dropwise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Acylation | Grignard Reagent Method |

| Reagents | Indole, Butanoyl Chloride, Lewis Acid (e.g., AlCl₃) | Indole, Grignard Reagent (e.g., EtMgBr), Butanoyl Chloride |

| Reaction Conditions | Anhydrous, often at 0 °C to room temperature | Anhydrous, inert atmosphere, 0 °C to room temperature |

| Key Advantages | Direct C-C bond formation, well-established methodology | Avoids strong Lewis acids, suitable for acid-sensitive substrates |

| Potential Challenges | N-acylation, polymerization of indole, requires stoichiometric Lewis acid | Requires strictly anhydrous conditions, potential for side reactions with the Grignard reagent |

| Typical Yields | Moderate to high, depending on substrate and conditions | Moderate to high, can be sensitive to reaction parameters |

Purification and Characterization

Purification

The crude this compound obtained from either method is typically purified by flash column chromatography on silica gel.

Protocol for Column Chromatography:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel using a slurry of hexane.

-

Loading: The adsorbed crude product is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate). The fractions are collected in test tubes.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a solid or oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a singlet for the N-H proton (typically broad and downfield), and signals for the aromatic protons. The butyl chain will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbons of the indole ring and the four carbons of the butanoyl group, including a downfield signal for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic strong absorption band for the C=O stretching vibration of the ketone (typically around 1650-1680 cm⁻¹) and a broad absorption for the N-H stretching of the indole ring (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO, MW: 187.24 g/mol ).[3]

Expected Spectroscopic Data (based on analysis of similar structures):

| Technique | Expected Features |

| ¹H NMR | δ 8.1-8.5 (br s, 1H, NH), 7.2-8.0 (m, 5H, Ar-H), 2.9-3.1 (t, 2H, -CO-CH₂-), 1.7-1.9 (m, 2H, -CH₂-CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₃) |

| ¹³C NMR | δ 193-196 (C=O), 110-140 (indole carbons), ~40 (-CO-CH₂-), ~18 (-CH₂-CH₂-CH₃), ~14 (-CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1580, 1450 (C=C aromatic stretch) |

| MS (m/z) | 187 [M]⁺ |

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The Friedel-Crafts acylation offers a direct and widely used approach, while the Grignard reagent method provides a valuable alternative, particularly for substrates that are sensitive to strong Lewis acids. The provided experimental protocols are designed to be robust and reproducible, and the discussion of the underlying chemical principles aims to provide researchers with the necessary insights for troubleshooting and optimization. The successful synthesis, purification, and characterization of this compound will furnish drug discovery and development professionals with a key building block for the creation of novel and potentially therapeutic indole-based compounds.

References

- Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005–1007.

- BenchChem. (2025).

- BYJU'S. (n.d.).

- Chemistry Steps. (n.d.).

- PubMed. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7.

- BenchChem. (2025).

- PubChemLite. (n.d.). This compound (C12H13NO).

Sources

"physicochemical properties of 1-(1H-indol-3-yl)butan-1-one"

An In-Depth Technical Guide on the Physicochemical Properties of 1-(1H-indol-3-yl)butan-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development due to its indole scaffold. The indole nucleus is a prevalent feature in a vast array of natural products and pharmacologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental physicochemical properties, analytical characterization, and methodologies for its synthesis and analysis.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic ketone featuring a butyryl group attached to the C3 position of an indole ring.

Chemical Identifiers:

-

Molecular Formula: C₁₂H₁₃NO[3]

-

Molecular Weight: 187.24 g/mol [4]

-

IUPAC Name: this compound

-

InChI Key: CPSCIKJSJRJTMF-UHFFFAOYSA-N[3]

-

SMILES: CCCC(=O)C1=CNC2=CC=CC=C21[3]

The structure consists of a bicyclic indole system, which is composed of a fused benzene and pyrrole ring. The butan-1-one substituent at the C3 position is a key feature influencing the molecule's electronic and steric properties. The nitrogen atom in the pyrrole ring imparts a degree of basicity and the ability to act as a hydrogen bond donor, which is critical for its interaction with biological targets.[5]

Core Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | PubChem[4] |

| XlogP (Predicted) | 2.9 | PubChemLite[3] |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 1 | Echemi |

| Rotatable Bond Count | 3 | Echemi[6] |

| Monoisotopic Mass | 187.09972 Da | PubChemLite[3] |

The predicted XlogP value of 2.9 suggests that this compound has moderate lipophilicity.[3] This is a crucial parameter in drug design, as it affects the compound's ability to cross biological membranes. The Topological Polar Surface Area (TPSA) of 32.9 Ų indicates good potential for oral bioavailability.[4]

Spectroscopic and Analytical Characterization

A robust analytical framework is essential for confirming the structure and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[7]

-

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the aliphatic protons of the butanoyl chain. The aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons would be found in the upfield region (1-3 ppm). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.[8] The carbonyl carbon of the ketone would be the most downfield signal (around 200 ppm). The aromatic carbons of the indole ring would resonate in the 110-140 ppm range, and the aliphatic carbons of the butanoyl chain would appear in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

-

C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the ketone carbonyl group.

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (187.24). Common fragmentation patterns would involve cleavage of the butanoyl side chain.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common approach for introducing an acyl group to the electron-rich indole ring.

General Synthesis Workflow: Friedel-Crafts Acylation

The rationale behind using a Friedel-Crafts acylation is the high electron density at the C3 position of the indole ring, making it susceptible to electrophilic attack. A Lewis acid catalyst is typically employed to activate the acylating agent.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Protocol 1: Synthesis of this compound

-

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-indole (1 equivalent) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Cool the mixture to 0°C in an ice bath.

-

-

Step 2: Addition of Lewis Acid

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

-

-

Step 3: Addition of Acylating Agent

-

Add butyryl chloride (1 equivalent) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

-

Step 4: Reaction

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Step 5: Workup

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Step 6: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Protocol 2: Determination of Melting Point

-

Step 1: Sample Preparation

-

Ensure the purified product is completely dry.

-

Finely powder a small amount of the sample.

-

-

Step 2: Capillary Loading

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Step 3: Measurement

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

-

Step 2: Data Acquisition

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

-

Step 3: Data Processing

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

-

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is dictated by its constituent functional groups. The indole ring can undergo further electrophilic substitution, primarily at the C2 position, as C3 is now occupied. The N-H proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation. The ketone carbonyl group can undergo typical reactions such as reduction to an alcohol, reductive amination, or condensation reactions.

Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][9][10] While specific biological data for this compound is not extensively documented in the provided search results, its structural similarity to other biologically active indoles makes it a compound of interest for further investigation in drug discovery programs. For instance, related indole-based compounds have been explored as anti-inflammatory agents and for their activity in chronic inflammation.[11] The presence of the butanoyl side chain can be modified to explore structure-activity relationships and optimize for a desired pharmacological profile.

Conclusion

This compound is a molecule with significant potential for further chemical and biological exploration. This guide has outlined its fundamental physicochemical properties, provided a framework for its analytical characterization, and detailed a reliable synthetic protocol. The insights presented herein are intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of novel indole-based compounds in the pursuit of new therapeutic agents.

References

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Human Metabolome Database. Available from: [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Available from: [Link]

-

1-Butanone, 1-(4-fluorophenyl)-4-(3-(1H-indol-3-ylmethyl)-4-methyl-1-piperazinyl)- - ChemBK. ChemBK. Available from: [Link]

-

This compound (C12H13NO) - PubChemLite. PubChemLite. Available from: [Link]

-

Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed. Available from: [Link]

-

Butan-1-one, 1-(1-ethyl-2-hydroxy-3-indolylazo) - PubChem. PubChem. Available from: [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. Impactfactor. Available from: [Link]

-

Ethanone, 1-(1H-indol-3-yl)- - NIST WebBook. NIST. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Beilstein Journals. Available from: [Link]

-

4-(1H-indol-3-yl)butan-2-one - PubChem. PubChem. Available from: [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. PubMed. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Chulalongkorn University. Available from: [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available from: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. ResearchGate. Available from: [Link]

-

N-[(1-methyl-1H-indol-3-yl)methyl]-1-butanamine - Chemical Synthesis Database. Available from: [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Available from: [Link]

-

(1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone - PubChem. PubChem. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. ResearchGate. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. MDPI. Available from: [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-(1H-indol-3-yl)butan-2-one | C12H13NO | CID 246918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(1H-indol-3-yl)butan-1-one and the Broader Class of 3-Acylindoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-(1H-indol-3-yl)butan-1-one, a member of the versatile class of 3-acylindoles. While a specific CAS number for this compound is not prominently indexed in major chemical databases, this document will focus on its synthesis, characterization, and the broader significance of the 3-acylindole scaffold in scientific research. It is important to note that the closely related isomer, 4-(1H-indol-3-yl)butan-2-one, is well-documented with the CAS number 5541-89-9.[1][2][3][4][5] This guide will equip researchers with the foundational knowledge to synthesize and characterize this compound and to understand its potential applications.

Introduction to 3-Acylindoles: A Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[6] Functionalization of the indole ring is a key strategy for modulating biological activity. Acylation at the C3 position yields 3-acylindoles, a class of compounds that serve as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit intrinsic biological activity.[7][8] The 3-acyl group acts as a versatile chemical handle for further elaboration of the indole scaffold.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of indole with butyryl chloride.[9] This electrophilic aromatic substitution reaction introduces the butyryl group at the electron-rich C3 position of the indole ring.

Mechanism and Rationale:

The Friedel-Crafts acylation is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄).[10][11][12] The Lewis acid coordinates to the chlorine atom of butyryl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the nucleophilic C3 position of the indole ring. Subsequent deprotonation re-aromatizes the indole ring, yielding the 3-acylindole product.

The choice of Lewis acid and reaction conditions is critical to minimize side reactions, such as N-acylation or di-acylation.[12] Using a milder Lewis acid like ZrCl₄ can offer better regioselectivity for C3 acylation without the need for N-protection.[12]

Experimental Protocol: Synthesis of this compound

-

Materials: Indole, butyryl chloride, zirconium tetrachloride (ZrCl₄), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

To a stirred solution of indole (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add ZrCl₄ (1.1 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 15-20 minutes.

-

Add butyryl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Predicted XLogP3 | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic downfield singlet for the proton at the C2 position of the indole ring. The aromatic protons on the benzene ring will appear as a complex multiplet. The protons of the butyryl chain will exhibit distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the carbonyl. The indole N-H proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region. The spectrum will also display signals for the eight carbons of the indole ring and the four carbons of the butyryl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone group (typically around 1650-1630 cm⁻¹ for 3-acylindoles). A broad absorption band corresponding to the N-H stretching of the indole ring will also be present (around 3300-3200 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Diagram of the Analytical Characterization Workflow:

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

The 3-acylindole scaffold is of significant interest to drug development professionals due to its prevalence in biologically active molecules and its utility as a synthetic intermediate.

-

Building Block for Bioactive Molecules: 3-Acylindoles are versatile precursors for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[6] The ketone functionality can be readily transformed into other functional groups, allowing for the construction of diverse molecular architectures.

-

Pharmacological Activity: The 3-acylindole moiety itself can contribute to the biological activity of a molecule. For instance, certain 3-acylindoles have been investigated for their potential as platelet-activating factor (PAF) antagonists.[13] The 3-acylindole group can act as a conformationally restricted and hydrolytically stabilized replacement for an anilide, which can enhance potency.[13]

-

Prodrug Strategies: The indole nucleus is a common feature in many drugs. Acylation at the C3 position can be a strategy in prodrug design to modify the physicochemical properties of a parent drug, such as its lipophilicity and membrane permeability.[14]

Conclusion

While the specific compound this compound may not be widely cataloged with a CAS number, its synthesis and characterization are well within the grasp of a competent synthetic chemist. The Friedel-Crafts acylation provides a reliable route to this and other 3-acylindoles. The 3-acylindole scaffold is a valuable tool for researchers and drug development professionals, offering a versatile platform for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and potential applications is crucial for leveraging its full potential in scientific research.

References

-

(1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. (1985). The Journal of Organic Chemistry, 50(15), 2624–2630. [Link]

- A new process for the synthesis of auxin 3-indolebutyric acid. (2006).

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

What are the methods to synthesise indole-3-butyric acid? (2020, May 3). Quora. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

-

Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2023). PubMed. [Link]

-

ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. (2009). ResearchGate. [Link]

-

3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, a Novel Series of Platelet Activating Factor Antagonists. (1994). PubMed. [Link]

-

Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. (2019). Taylor & Francis. [Link]

-

Friedel-Crafts acylation. (2019, January 3). YouTube. [Link]

-

1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2023). MDPI. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. [Link]

-

[1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. (2013). ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 4-(1H-Indol-3-yl)butan-2-one 95 5541-89-9 [sigmaaldrich.com]

- 4. 5541-89-9 Cas No. | 1-(1H-Indol-3-yl)butan-3-one | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, a novel series of platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-(1H-indol-3-yl)butan-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(1H-indol-3-yl)butan-1-one, also known as 3-butyryl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. By grounding the analysis in established scientific principles and comparative data from closely related analogues, this guide offers a robust framework for the structural elucidation and characterization of this indole derivative. Each section includes detailed theoretical explanations, standardized experimental protocols, and in-depth data interpretation, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and numerous pharmaceuticals. The presence of the butyryl group at the C3 position of the indole ring introduces a key functional moiety that influences the molecule's chemical reactivity and potential biological interactions. Accurate structural confirmation and purity assessment are paramount in the research and development of such compounds, necessitating a thorough understanding of their spectroscopic signatures.

This guide provides an in-depth examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide a self-validating system for analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, predicted data from reliable sources such as PubChem provide a strong foundation for its characterization[1]. The monoisotopic mass of this compound (C₁₂H₁₃NO) is 187.09972 Da[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.10700 |

| [M+Na]⁺ | 210.08894 |

| [M-H]⁻ | 186.09244 |

| [M]⁺ | 187.09917 |

| Table 1. Predicted m/z values for various adducts of this compound[1]. |

Expected Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the butyryl side chain.

Figure 2. Plausible major fragmentation pathways for this compound in EI-MS.

-

α-Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the bond between the carbonyl carbon and the adjacent methylene group of the butyl chain, leading to the formation of a stable acylium ion.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Injection: Introduce a small volume (typically 1 µL) of the sample solution into the gas chromatograph-mass spectrometer (GC-MS) system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| ~3400 | N-H (indole) | Stretching | Sharp, medium |

| ~3100-3000 | C-H (aromatic) | Stretching | Medium to weak |

| ~2960-2850 | C-H (aliphatic) | Stretching | Medium to strong |

| ~1650 | C=O (ketone) | Stretching | Strong, sharp |

| ~1600-1450 | C=C (aromatic) | Stretching | Medium, multiple |

| Table 2. Predicted characteristic IR absorption bands for this compound. |

The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the ketone. The N-H stretching vibration of the indole ring is expected to appear as a sharp peak around 3400 cm⁻¹. The presence of both aromatic and aliphatic C-H bonds will be indicated by absorption bands in the 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹ regions, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the indole ring.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~195-200 | Carbonyl carbon, highly deshielded. |

| C3 | ~115-120 | Attached to the electron-withdrawing carbonyl group. |

| C2 | ~125-130 | Typical chemical shift for C2 of an indole ring. |

| C3a, C7a | ~125-140 | Bridgehead carbons of the indole ring. |

| C4, C5, C6, C7 | ~110-125 | Aromatic carbons of the benzene ring portion of the indole. |

| -CH₂- (α to C=O) | ~35-40 | Deshielded by the adjacent carbonyl group. |

| -CH₂- (β to C=O) | ~18-22 | Aliphatic carbon. |

| -CH₃ | ~13-15 | Terminal methyl group, most shielded. |

| Table 3. Predicted ¹³C NMR chemical shifts for this compound. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹³C frequency, and the magnetic field is shimmed to ensure homogeneity.

-

Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence (e.g., a simple pulse-acquire sequence with proton decoupling). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the number, chemical environment, and connectivity of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the butyryl chain.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~8.1-8.5 | broad singlet | 1H | Deshielded proton on the nitrogen of the indole ring. |

| H2 | ~7.8-8.2 | doublet | 1H | Proton at C2, deshielded by the adjacent nitrogen and carbonyl group. |

| H4, H5, H6, H7 | ~7.1-7.6 | multiplet | 4H | Aromatic protons on the benzene portion of the indole ring. |

| -CH₂- (α to C=O) | ~2.9-3.1 | triplet | 2H | Deshielded by the adjacent carbonyl group. |

| -CH₂- (β to C=O) | ~1.7-1.9 | sextet | 2H | Aliphatic protons. |

| -CH₃ | ~0.9-1.1 | triplet | 3H | Terminal methyl group. |

| Table 4. Predicted ¹H NMR data for this compound. |

The aromatic region of the spectrum will show a complex multiplet for the protons on the benzene ring of the indole, a deshielded doublet for the proton at the C2 position, and a broad singlet for the N-H proton. The aliphatic region will display a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a downfield triplet for the methylene group alpha to the carbonyl.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. The integrals of the peaks are calibrated to reflect the relative number of protons.

Conclusion

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development in scientific research. This guide has provided a detailed framework for understanding and interpreting its mass spectrum, IR spectrum, and NMR spectra. By combining the predicted data with established spectroscopic principles and standardized experimental protocols, researchers can confidently elucidate the structure of this and related indole derivatives. The provided analysis serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

[1] PubChem. This compound (C12H13NO). Available at: [Link]. (Accessed: January 21, 2026).

Sources

An In-depth Technical Guide to the Molecular Weight of 1-(1H-indol-3-yl)butan-1-one

Introduction

In the landscape of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. This guide provides a comprehensive technical overview of the molecular weight of 1-(1H-indol-3-yl)butan-1-one, a compound of interest within the broader class of indole derivatives. Understanding the molecular weight of this compound is not merely an academic exercise; it is a critical parameter that underpins substance identification, purity assessment, and stoichiometric calculations in synthetic chemistry. For drug development professionals, this fundamental property is integral to pharmacokinetics, formulation, and regulatory compliance. This document will delve into the theoretical and experimental determination of the molecular weight of this compound, offering field-proven insights into the analytical techniques employed for its verification and the nuances of distinguishing it from its structural isomers.

Molecular Identity and Physicochemical Properties

This compound belongs to a family of compounds characterized by an indole nucleus. Its specific structure, with the butan-1-one moiety attached at the 3-position of the indole ring, dictates its chemical behavior and physical properties.

Chemical Structure and Isomerism

The molecular structure of this compound is depicted below, alongside a common isomer, 4-(1H-indol-3-yl)butan-2-one. While both share the same molecular formula, the difference in the carbonyl group's position leads to distinct chemical and spectral properties.

Summary of Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are foundational for both theoretical calculations and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | |

| Average Molecular Weight | 187.24 g/mol | [1] |

| Monoisotopic Mass | 187.09972 Da | [2] |

| Exact Mass | 187.099714038 Da | [2] |

It is crucial to differentiate between average molecular weight and monoisotopic mass . The average molecular weight is calculated using the weighted average of the masses of all naturally occurring isotopes of the constituent elements. This is the value used for stoichiometric calculations in bulk chemical reactions. In contrast, the monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This is the value that is most relevant in high-resolution mass spectrometry.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise expected mass, experimental verification is essential for confirming the identity and purity of a synthesized or isolated compound. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a common and gentle ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.

Expected Mass Spectrum Adducts:

| Adduct | Calculated m/z |

| [M+H]⁺ | 188.10700 |

| [M+Na]⁺ | 210.08894 |

| [M+K]⁺ | 226.06288 |

| [M-H]⁻ | 186.09244 |

| Data sourced from PubChemLite predictions.[2] |

High-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places, allowing for the determination of the elemental composition of the ion. This is a powerful tool for confirming the molecular formula C₁₂H₁₃NO and distinguishing it from other compounds with the same nominal mass.

Protocol for LC-MS Analysis

The following is a generalized protocol for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.

- Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1 µg/mL in the mobile phase.

2. LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

3. MS Conditions (ESI Positive Mode):

- Ion Source: Electrospray Ionization (ESI).

- Polarity: Positive.

- Capillary Voltage: 3.5 kV.

- Drying Gas Temperature: 325 °C.

- Drying Gas Flow: 8 L/min.

- Nebulizer Pressure: 35 psi.

- Scan Range: m/z 50-500.

4. Data Analysis:

- Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 188.1070).

- Examine the mass spectrum of the corresponding chromatographic peak.

- Compare the experimentally determined accurate mass with the theoretical mass. A mass accuracy of <5 ppm is typically expected for confirmation of the elemental composition.

Structural Confirmation by NMR Spectroscopy

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity, thereby confirming the compound's structure. ¹H NMR and ¹³C NMR spectra provide a unique fingerprint of the molecule. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY)-NMR can also be used to estimate the molecular weight in solution by measuring the diffusion coefficient of the molecule.[3]

Workflow for Molecular Weight Determination and Structural Elucidation

The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.

Sources

An In-depth Technical Guide to the Discovery and Natural Sources of Indole Derivatives

Foreword: The Enduring Legacy of the Indole Scaffold

In the vast and intricate tapestry of natural products, few molecular frameworks command the same level of attention and reverence as the indole nucleus. This deceptively simple bicyclic heterocycle, a fusion of a benzene and a pyrrole ring, is a cornerstone of biochemistry and a privileged scaffold in the realm of drug discovery.[1] From the fundamental building blocks of life, such as the essential amino acid tryptophan, to potent neurotransmitters like serotonin and vital plant hormones like auxin, the indole motif is inextricably woven into the fabric of life.[1][2] Its derivatives, found in a breathtaking diversity of natural sources ranging from terrestrial plants and fungi to deep-sea sponges, exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and natural origins of indole derivatives. We will journey through the historical milestones that unveiled this remarkable scaffold, explore its myriad natural sources, delve into the elegant biosynthetic pathways that construct it, and provide practical insights into its isolation and characterization. It is our hope that this guide will not only serve as a valuable resource but also inspire further exploration into the rich and rewarding world of indole chemistry.

A Historical Perspective: From Ancient Dyes to Modern Medicine

The story of indole is a captivating narrative that begins not in a pristine laboratory, but in the vibrant hues of ancient textiles. For millennia, the deep blue of indigo dye, extracted from plants of the Indigofera genus, has been a symbol of royalty and a coveted commodity.[5][6] The oldest known indigo-dyed fabric, discovered in Huaca Prieta, Peru, dates back an astonishing 6,000 years.[5] However, the chemical identity of the molecule responsible for this brilliant color remained a mystery for centuries.

It was not until the 19th century that the chemical secrets of indigo began to be unraveled. The journey to understanding indole chemistry commenced with the study of this ancient dye.[2] In a series of groundbreaking experiments, the renowned German chemist Adolf von Baeyer embarked on the systematic degradation of indigo. This process led to the isolation of isatin and then oxindole.[2] The pivotal moment arrived in 1866, when Baeyer successfully reduced oxindole to a new compound using zinc dust.[2] He named this substance "indole," a portmanteau of "indigo" and "oleum" (oil), referencing its origin from the treatment of indigo dye.[2][7] Three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a discovery that laid the foundation for a new and exciting field of organic chemistry.[2][8]

The 1930s marked a new era of intensified interest in indole chemistry. It became apparent that the indole nucleus was a common feature in a vast array of important alkaloids, including the essential amino acid tryptophan and the plant growth hormone auxin.[2] This realization propelled indole from a chemical curiosity to a molecule of profound biological significance, a status it continues to hold today.

The Ubiquity of Indole Derivatives in Nature: A Survey of Natural Sources

The indole scaffold is a testament to nature's ingenuity, serving as the foundation for a vast and diverse array of secondary metabolites. These compounds are not uniformly distributed throughout the natural world; rather, they are found in a remarkable variety of organisms, each with its own unique biosynthetic machinery for producing these complex molecules. Indole alkaloids, in particular, represent a massive class of natural products, with over 4,100 known compounds.[3]

The Plant Kingdom: A Rich Pharmacopoeia of Indole Alkaloids

Plants are a prolific source of indole alkaloids, with certain families being particularly rich in these compounds.[9] The Apocynaceae, Rubiaceae, and Loganiaceae families are renowned for producing a wide variety of structurally complex and biologically active indole alkaloids.[10]

-

Catharanthus roseus (Madagascar Periwinkle): This unassuming plant is a veritable chemical factory, producing the potent anticancer agents vincristine and vinblastine.[1] These complex dimeric indole alkaloids are indispensable in modern chemotherapy, highlighting the therapeutic potential of plant-derived natural products.

-

Rauwolfia serpentina (Indian Snakeroot): The roots of this plant have been used for centuries in traditional Indian medicine. Modern science has revealed the source of its therapeutic effects: the indole alkaloid reserpine, a historically significant antihypertensive and antipsychotic agent.[1]

-

Strychnos nux-vomica (Strychnine Tree): This plant is the source of the infamous convulsant poison, strychnine, a highly complex indole alkaloid.[10] While toxic, the intricate structure of strychnine has challenged and inspired synthetic chemists for generations.

| Indole Derivative | Plant Source | Family | Key Bioactivity |

| Vincristine | Catharanthus roseus | Apocynaceae | Anticancer[1] |

| Vinblastine | Catharanthus roseus | Apocynaceae | Anticancer[1] |

| Reserpine | Rauwolfia serpentina | Apocynaceae | Antihypertensive[1] |

| Strychnine | Strychnos nux-vomica | Loganiaceae | Neurotoxin[10] |

| Mitragynine | Mitragyna speciosa | Rubiaceae | Analgesic[9] |

The Marine Realm: A Frontier of Novel Indole Chemistry

The marine environment, with its unique and often extreme conditions, has fostered the evolution of novel biosynthetic pathways, leading to the production of a diverse array of marine natural products.[11] Marine organisms, including sponges, algae, and marine bacteria, are a rich source of indole derivatives, many of which possess unprecedented chemical structures and potent biological activities.[11][12]

-

Sponges: Marine sponges, being sessile organisms, have developed a sophisticated chemical arsenal to defend themselves against predators. Sponges of the genera Dragmacidin and Fascaplysinopsis have yielded a variety of cytotoxic and antiviral bis-indole alkaloids.[13]

-

Tunicates (Sea Squirts): These marine invertebrates are known to produce a range of bioactive compounds. The ascidian Eudistoma olivaceum is the source of eudistomins, a class of β-carboline indole alkaloids with antiviral and cytotoxic properties.[13]

Fungi and Microorganisms: The Unseen Architects of Indole Diversity

The microbial world is a vast and largely untapped reservoir of chemical diversity. Fungi and bacteria are prolific producers of secondary metabolites, including a wide range of indole derivatives.

-

Fungi: The fungus Claviceps purpurea, which grows on rye and other grains, produces the ergot alkaloids, a class of complex indole derivatives that includes lysergic acid.[10] These compounds have a long and storied history, from their role in the historical phenomenon of ergotism to their use in the synthesis of pharmaceuticals. Fungi of the genera Aspergillus and Penicillium are also known to produce a variety of indole diketopiperazine alkaloids.[14]

-

Bacteria: The human gut microbiota plays a crucial role in tryptophan metabolism, converting this essential amino acid into a variety of indole derivatives, including indole itself, indole-3-propionic acid, and indole-3-aldehyde.[15][16] These microbial metabolites are not mere waste products; they act as signaling molecules that can influence host physiology, including immune function and gut barrier integrity.[17]

The Biosynthesis of Indole Derivatives: Nature's Elegant Chemical Logic

The remarkable diversity of indole derivatives found in nature is a testament to the elegance and efficiency of biosynthetic pathways. These intricate networks of enzymatic reactions construct complex molecules from simple precursors, following a precise and evolutionarily conserved logic.

The Genesis of the Indole Ring: The Tryptophan Biosynthesis Pathway

The journey to the vast world of indole derivatives begins with the biosynthesis of the essential amino acid L-tryptophan. This process, which is absent in animals, is a cornerstone of metabolism in plants and microorganisms.[18] The pathway commences with the precursor molecule chorismate, a product of the shikimate pathway.[19]

The biosynthesis of tryptophan from chorismate involves a series of seven enzyme-catalyzed reactions.[19] A key intermediate in this pathway is anthranilate, which is formed from the reaction of chorismate with glutamine, catalyzed by anthranilate synthase.[20] The indole ring itself is formed in a later step, where indole-3-glycerol phosphate is converted to indole.[18] In the final step, the enzyme tryptophan synthase catalyzes the condensation of indole with serine to produce L-tryptophan.[18]

Auxin Biosynthesis in Plants: The Hormonal Role of Indole

Indole-3-acetic acid (IAA), the primary auxin in higher plants, is a pivotal hormone that regulates virtually every aspect of plant growth and development.[21][22] The biosynthesis of IAA is a complex process, with multiple pathways contributing to its production. These pathways can be broadly categorized as tryptophan-dependent and tryptophan-independent.[23]

The tryptophan-dependent pathways are the most well-characterized and are considered the major routes for IAA biosynthesis in plants.[24] Several distinct tryptophan-dependent pathways have been identified, including:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is believed to be the main pathway for IAA biosynthesis in plants.[24][25] It involves the conversion of tryptophan to indole-3-pyruvic acid, followed by the formation of indole-3-acetaldehyde, which is then oxidized to IAA.

-

The Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA.

-

The Indole-3-Acetamide (IAM) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetamide, which is then hydrolyzed to IAA.[23][26]

-

The Indole-3-Acetaldoxime (IAOx) Pathway: Tryptophan is converted to indole-3-acetaldoxime, which serves as a branch point for the biosynthesis of various indole-containing defense compounds, as well as IAA.[27]

Methodologies for the Isolation and Characterization of Indole Derivatives

The successful isolation and characterization of indole derivatives from natural sources is a multi-step process that requires a combination of careful experimental design, appropriate analytical techniques, and a deep understanding of the chemical properties of the target molecules.

A General Workflow for the Isolation of Indole Alkaloids

The following workflow provides a general overview of the steps involved in the isolation of indole alkaloids from a plant source. It is important to note that this is a generalized protocol, and specific steps may need to be optimized depending on the plant material and the target compounds.[28]

Step-by-Step Experimental Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol describes a classic acid-base extraction procedure for the selective enrichment of basic indole alkaloids from a crude plant extract.

-

Dissolution of the Crude Extract: Dissolve the crude plant extract in a mixture of 10% aqueous acetic acid and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Acidic Extraction: Transfer the mixture to a separatory funnel and shake vigorously. The basic alkaloids will be protonated in the acidic aqueous phase and will preferentially partition into this layer. Allow the layers to separate and collect the aqueous phase. Repeat this extraction of the organic phase with fresh 10% acetic acid two more times to ensure complete extraction of the alkaloids.

-

Basification of the Aqueous Phase: Combine the acidic aqueous extracts and basify to a pH of 9-10 by the slow addition of a base, such as ammonium hydroxide, while cooling in an ice bath. This will deprotonate the alkaloids, making them neutral and less water-soluble.

-

Back-Extraction into Organic Solvent: Extract the basified aqueous phase with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The neutral alkaloids will now partition into the organic layer. Repeat this extraction three times with fresh organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.

Characterization Techniques

Once pure compounds have been isolated, a suite of spectroscopic and spectrometric techniques are employed to elucidate their chemical structures.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide valuable structural information.[29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the complete chemical structure of an organic molecule, including stereochemistry.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule, which can be characteristic of the indole nucleus.

-

Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups within the molecule.

Conclusion and Future Directions

The journey of indole, from its discovery in an ancient dye to its current status as a cornerstone of modern drug discovery, is a powerful testament to the value of natural product research. The vast structural diversity and potent biological activities of indole derivatives continue to inspire and challenge scientists. As we move forward, several exciting avenues of research are emerging:

-

Genomic and Metabolomic Approaches: The integration of genomics and metabolomics will undoubtedly accelerate the discovery of novel indole derivatives and the elucidation of their biosynthetic pathways.

-

Synthetic Biology: The engineering of microbial hosts to produce high-value indole alkaloids offers a promising and sustainable alternative to their extraction from natural sources.

-